molecular formula C23H25N3O3 B2585794 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(p-tolyl)acetamide CAS No. 894002-83-6

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(p-tolyl)acetamide

Cat. No.: B2585794
CAS No.: 894002-83-6
M. Wt: 391.471
InChI Key: VQIQGMVRKMLCNI-UHFFFAOYSA-N
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Description

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(p-tolyl)acetamide is a synthetic small molecule featuring a complex indole-acetamide structure. This compound is built on an indole scaffold, a heterocyclic framework widely recognized in medicinal chemistry for its diverse biological activities and presence in many pharmacologically active compounds . The molecular structure includes a diethylamino group and a p-tolyl acetamide moiety, which are common features in molecules designed to interact with biological targets. Compounds based on the indole nucleus and acetamide functional groups are of significant research interest across multiple fields. Indole derivatives have been investigated for a range of potential therapeutic applications, including as antifungal agents , antihyperglycemic agents through the inhibition of enzymes like α-amylase , and as antiviral agents targeting viruses such as Respiratory Syncytial Virus (RSV) and SARS-CoV-2 by inhibiting viral replication machinery . The specific substitution pattern on this molecule suggests it is a valuable chemical tool for probing biological mechanisms and structure-activity relationships (SAR) in drug discovery programs. This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for handling this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(4-methylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-4-25(5-2)21(27)15-26-14-19(18-8-6-7-9-20(18)26)22(28)23(29)24-17-12-10-16(3)11-13-17/h6-14H,4-5,15H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIQGMVRKMLCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(p-tolyl)acetamide typically involves multiple steps. One common method starts with the preparation of the indole derivative, which is then reacted with diethylaminoacetyl chloride to introduce the diethylamino group. The final step involves the acylation of the intermediate with p-tolylacetyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(p-tolyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related indol-3-yl acetamide derivatives, focusing on substituent variations, synthetic routes, and reported bioactivities.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Reported Bioactivity/Application Reference ID
Target Compound : 2-(1-(2-(Diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(p-tolyl)acetamide - N1: 2-(Diethylamino)-2-oxoethyl
- C3: 2-oxoacetamide linked to p-tolyl
407.46* Not explicitly reported (inferred from analogs) N/A
2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide - N1: 2-(Azepanyl)-2-oxoethyl
- C3: Thioacetamide linked to 4-chlorophenyl
456.00 Potential kinase inhibition (structural analogy) 12
2-{1-[(4-Chlorophenyl)methyl]-1H-indol-3-yl}-2-oxo-N-(pyridin-4-yl)acetamide - N1: 4-Chlorobenzyl
- C3: 2-oxoacetamide linked to pyridin-4-yl
403.87 Anticancer screening (in vitro models) 19
2-(2-Oxobenzo[cd]indol-1(2H)-yl)-N-(3-pyridinylmethyl)acetamide - Core: Benz[cd]indole
- Substituent: Pyridinylmethyl
317.34 Neurological target modulation (docking studies) 20
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide - Indole linked via ethyl spacer
- Naphthylpropanamide
388.47 Anti-inflammatory activity (COX-2 inhibition) 9

*Calculated using ChemSpider tools.

Key Observations :

Substituent Impact on Bioactivity: N1 Substituents: The diethylaminoethyl group in the target compound may enhance solubility and receptor binding compared to bulkier azepanyl (in ) or rigid adamantane (in ) groups. C3 Linkers: Acetamide derivatives with pyridinyl () or naphthyl () groups show distinct target affinities (e.g., kinase vs. COX-2 inhibition). The p-tolyl group in the target compound likely balances lipophilicity and metabolic stability.

Synthetic Routes :

  • The target compound’s synthesis likely involves:

  • Indole alkylation with 2-(diethylamino)-2-oxoethyl chloride.
  • Subsequent coupling of the C3-oxoacetamide with p-toluidine via methods similar to DCC-mediated amidation (as in ).
    • Contrastingly, adamantane-containing analogs () require multistep lithiation and oxalyl chloride reactions.

Biological Data Gaps: While compounds like and have explicit bioactivity data (e.g., anticancer or anti-inflammatory), the target compound’s biological profile remains uncharacterized.

Contradictions and Limitations :

  • and highlight divergent bioactivities despite shared indole-acetamide scaffolds, underscoring the critical role of substituent choice.
  • No direct evidence for the target compound’s stability or toxicity exists; predictions rely on analogs like , which show moderate metabolic stability in vitro.

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